Isoxazol-5-ylacetonitrile

説明

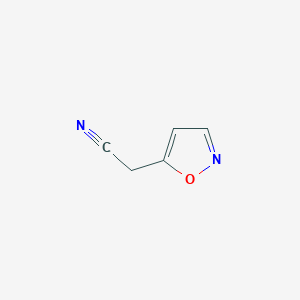

Isoxazol-5-ylacetonitrile is a chemical compound with the molecular formula C₅H₄N₂O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions.

準備方法

Synthetic Routes and Reaction Conditions: Isoxazol-5-ylacetonitrile can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions such as the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones .

化学反応の分析

Types of Reactions: Isoxazol-5-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different functionalized derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions to form various substituted isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Isoxazol-5-ylacetonitrile and its derivatives have been extensively studied for their therapeutic properties. The following are some notable applications:

- Anticancer Activity : Isoxazole derivatives have been shown to exhibit anticancer properties. For instance, studies have indicated that certain isoxazole compounds can inhibit specific kinases involved in cancer progression. A notable example includes the modification of isoxazole rings leading to compounds with enhanced selectivity against casein kinase 1 (CK1), which plays a role in various cancers .

- Antimicrobial Properties : Compounds containing isoxazole rings have demonstrated antibacterial and antifungal activities. Research indicates that these compounds can disrupt microbial cell functions, making them potential candidates for developing new antibiotics.

- Neuropharmacological Effects : Isoxazole derivatives have been investigated for their neuroprotective effects and potential use as analgesics and anticonvulsants. The mechanism often involves interaction with neurotransmitter systems and modulation of ion channels.

Chemical Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Synthesis of Complex Molecules : this compound can be utilized as an intermediate in the synthesis of more complex heterocycles and pharmaceutical compounds. For example, it has been used in the synthesis of novel IPMK inhibitors that show promise in reducing glioblastoma cell growth .

- Material Science Applications : The compound's properties enable its use in developing new materials, such as polymers and nanocomposites, which can be tailored for specific applications in electronics or drug delivery systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in Wiley Online Library examined the effects of isoxazole-modified compounds on CK1δ kinase activity. The most active compound displayed IC50 values indicating strong inhibition, highlighting the potential for these compounds in targeted cancer therapies .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of isoxazole derivatives showed promising results in reducing seizure activity in animal models, suggesting their potential as anticonvulsants. The study emphasized the need for further exploration into their mechanisms of action within the central nervous system.

Case Study 3: Synthesis of Novel Inhibitors

In a recent study focused on glioblastoma treatment, researchers synthesized a series of IPMK inhibitors derived from isoxazole scaffolds. These inhibitors exhibited significant potency against glioblastoma cells, demonstrating the therapeutic potential of isoxazole-based compounds in oncology .

作用機序

The mechanism of action of isoxazol-5-ylacetonitrile and its derivatives involves interactions with various molecular targets. These compounds can act as inhibitors of enzymes, such as histone deacetylases, and receptors, influencing cellular pathways and biological processes . The specific pathways and targets depend on the functional groups present on the isoxazole ring and the nature of the substituents .

類似化合物との比較

Isoxazole: The parent compound of isoxazol-5-ylacetonitrile, known for its wide range of biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives . Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in research and development .

生物活性

Isoxazol-5-ylacetonitrile (CAS Number: 854137-77-2) is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Formula: CHNO

Molecular Weight: 108.1 g/mol

CAS Number: 854137-77-2

This compound exhibits its biological effects primarily through interaction with specific molecular targets. One notable target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammatory responses. The compound modulates TRPV1 activity, which may lead to alterations in pain signaling pathways and inflammatory processes.

Biochemical Pathways

The modulation of TRPV1 by this compound suggests its potential role in influencing various biochemical pathways related to:

- Pain Perception: By altering TRPV1 activity, the compound may reduce pain sensitivity.

- Inflammation: Its interaction with TRPV1 can also affect inflammatory responses, making it a candidate for anti-inflammatory therapies.

Biological Activities

This compound has been associated with several biological activities:

-

Anticancer Activity:

- Mechanism: Isoxazole derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. For example, modifications of isoxazole structures have been linked to increased cytotoxicity against melanoma and lung adenocarcinoma cells .

- Case Study: A study demonstrated that certain isoxazole derivatives exhibited IC values as low as 3.6 µM against human metastatic melanoma cells (A375) and 0.76 µM at 48 hours .

- Anti-inflammatory Properties:

- Antimicrobial Effects:

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key aspects include:

- Bioavailability: The compound's ability to reach systemic circulation and exert its effects.

- Metabolism: The pathways through which the body processes the compound can influence its efficacy and safety profile.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

特性

IUPAC Name |

2-(1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWRJQAETMUBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407121 | |

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854137-77-2 | |

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。